molecular formula C8H8ClFS B7990001 3-Chloro-5-fluorophenyl ethyl sulfide

3-Chloro-5-fluorophenyl ethyl sulfide

Cat. No.: B7990001
M. Wt: 190.67 g/mol
InChI Key: FTTKTXSDAXLUBM-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl ethyl sulfide is an organosulfur compound with the molecular formula C8H8ClFS and a molecular weight of 190.67 g/mol . It is identified by the CAS Registry Number 1314966-90-9 . This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The structure of this compound, which features both a sulfide linker and halogen substituents, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize such halogenated aromatic sulfides in structure-activity relationship (SAR) studies, particularly in the development of potential therapeutic agents . For instance, similar compounds have been investigated as subtypes of molecular templates for potentiating ion channel activity, which is a significant area in neuroscience and pharmacology research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

1-chloro-3-ethylsulfanyl-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKTXSDAXLUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl ethyl sulfide typically involves the reaction of 3-chloro-5-fluorophenyl thiol with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl ethyl sulfide involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to biological molecules. The ethyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and inferred properties of 3-chloro-5-fluorophenyl ethyl sulfide and related compounds identified in the literature:

Compound Name (IUPAC) Core Structure Substituents/Functional Groups Key Inferred Properties References
This compound Benzene Cl (3), F (5), –S–CH₂CH₃ Moderate reactivity; polar due to halogens
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide Pyridine Cl (3), CF₃ (5), –S–, –CN, amide High polarity; potential bioactive interactions
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Cl (phenyl), CF₃ (3), –S–, –CHO Enhanced reactivity (aldehyde); electron-deficient
[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride Benzene Cl (3), CF₃ (5), –SO₂Cl High electrophilicity (sulfonyl chloride)
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 1,2,4-Triazine Cl (2-phenyl), CF₃ (3-phenyl), –S–, ester Electron-deficient heterocycle; lipophilic

Electronic and Reactivity Profiles

  • In contrast, the trifluoromethyl (CF₃) group in compounds is a stronger electron-withdrawing substituent, which may further decrease nucleophilicity of adjacent functional groups.
  • Sulfide vs. Sulfonyl Chloride : The ethyl sulfide group (–S–CH₂CH₃) in the target compound is less reactive compared to the sulfonyl chloride (–SO₂Cl) in , which is highly electrophilic and prone to nucleophilic substitution.
  • For example, the pyrazole-carbaldehyde in may exhibit reactivity at the aldehyde group (–CHO), unlike the inert ethyl group in the target compound.

Physicochemical and Application Considerations

  • The target compound’s fluorine atom may balance polarity and lipophilicity.
  • Thermal Stability : Aromatic sulfides like the target compound are generally more stable than aliphatic sulfides (e.g., chloroethyl ethyl sulfide in ), which may decompose at lower temperatures.
  • Biological Relevance: Sulfides with halogenated aromatic rings are common in drug discovery. For instance, the pyridine-based compound in includes a cyanoethyl group (–CN), which could interact with enzymatic targets, while the triazine derivative in may act as a kinase inhibitor due to its heterocyclic core.

Biological Activity

Overview

3-Chloro-5-fluorophenyl ethyl sulfide is an organosulfur compound notable for its unique structure, which includes a sulfur atom bonded to an ethyl group and a phenyl ring substituted with chlorine and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in agriculture and medicinal chemistry.

  • Chemical Formula : C9H10ClFOS
  • Molecular Weight : Approximately 190.67 g/mol
  • Structure : The compound features a chloro and a fluoro substituent on the aromatic ring, influencing its chemical reactivity and biological profile.

Insecticidal Properties

Research indicates that this compound may exhibit insecticidal properties, making it a candidate for agricultural applications. Its structural similarities to other insecticides suggest potential efficacy against various pests.

Compound NameStructure CharacteristicsBiological Activity
3-Chloro-4-fluorophenyl ethyl sulfideSimilar halogen substitutions; different positionAntimicrobial properties
4-Chloro-3-fluorophenyl ethyl sulfideDifferent halogen positioningPotential anticancer agent
2-Chloro-5-fluorophenyl ethyl sulfideDifferent substitution patternInsecticidal activity

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. It has shown activity against a range of bacteria, including:

  • E. coli
  • S. aureus
  • K. pneumoniae

In vitro tests have demonstrated that the compound can inhibit bacterial growth, suggesting its utility as an antibacterial agent.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated in cell lines related to breast, prostate, and pancreatic cancers. The compound's mechanism of action appears to involve the inhibition of specific molecular pathways associated with cancer cell proliferation.

The biological activity of this compound is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. Investigating these interactions is crucial for understanding its effects on cellular processes and potential toxicity.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxicity of the compound using the MTT assay on various cancer cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant anticancer potential.
  • Animal Models : In vivo experiments have shown promising results in tumor regression when administered at therapeutic doses, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Chloro-5-fluorophenyl ethyl sulfide with high purity, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis requires careful control of reaction conditions (e.g., stoichiometry, temperature, and solvent selection). For purification, use column chromatography with a polar/non-polar solvent gradient. Validate purity via 1H-NMR^1 \text{H-NMR} (e.g., δ=7.63 ppm for aromatic protons) and LC-MS (e.g., m/z=273 [M+Li+2H]+) to confirm molecular weight and structural integrity. Monitor reaction intermediates using thin-layer chromatography (TLC) to minimize byproducts .

Q. How should researchers safely handle and dispose of chlorinated/fluorinated waste generated during experiments with this compound?

  • Methodological Answer : Segregate waste into halogen-specific containers to avoid cross-reactivity. Consult institutional guidelines for hazardous waste management, and ensure compliance with protocols for neutralizing reactive groups (e.g., sulfides). Partner with certified waste treatment facilities for incineration or chemical degradation, as improper disposal risks environmental contamination due to persistent chlorinated byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and 19F-NMR^{19} \text{F-NMR} to resolve aromatic substituents and confirm regiochemistry. Supplement with FT-IR to identify functional groups (e.g., C-S stretching at ~600–700 cm1^{-1}) and LC-MS for mass validation. Cross-reference data with crystallographic tools (e.g., SHELX-76 for small-molecule refinement) to resolve ambiguities in bond angles or torsional strain .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be reconciled during structural validation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use density functional theory (DFT) calculations to model solution-phase conformers and compare with crystallographic data from SHELXL. Employ ORTEP-3 for graphical visualization of thermal ellipsoids to assess positional uncertainty in crystal structures .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH or oxidative conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) and monitoring degradation via HPLC. For oxidative stability, use radical initiators (e.g., AIBN) or ozone exposure, and quantify degradation products using high-resolution mass spectrometry (HRMS). Surface reactivity studies (e.g., adsorption on silica or metal oxides) can elucidate environmental persistence .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer : Employ fluorescence quenching assays or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, use molecular docking simulations (e.g., AutoDock Vina) guided by crystallographic data. Validate hypotheses with mutagenesis studies on target macromolecules to identify critical binding residues .

Q. What methodologies address contradictions in reported synthetic yields or scalability across literature sources?

  • Methodological Answer : Systematically replicate protocols while varying catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperature. Use design of experiments (DoE) to identify critical factors (e.g., reaction time, reagent purity). Cross-validate results with independent analytical labs to rule out instrumentation bias .

Data Management & Validation

Q. How should researchers design a robust data management plan for long-term reproducibility of studies involving this compound?

  • Methodological Answer : Implement version-controlled electronic lab notebooks (ELNs) to track raw spectral data, chromatograms, and crystallographic files (e.g., .cif formats). Use open-source tools like CCDC Mercury for 3D structure visualization and PubChem for depositing validated datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data transparency .

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